Cupreidine

Pharmacology Antiarrhythmic Cardiovascular

Cupreidine (CPD, O-desmethylquinidine) is a non-natural, demethylated cinchona alkaloid distinguished by its bifunctional organocatalytic architecture—a free 6'-OH hydrogen-bond donor paired with a quinuclidine Brønsted base. This (9S)-stereochemistry pseudoenantiomer of cupreine delivers unique substrate activation and enantioselectivity unattainable with generic quinidine, cinchonine, or thiourea-based catalysts. For cardiac pharmacology, it matches quinidine's Class I antiarrhythmic potency while reducing acute toxicity by 50% and offering a more favorable hemodynamic profile. In process chemistry, Cupreidine enables scalable gram-scale α-hydroxylation of β-keto esters with up to 95% yield and 97% ee—a critical step in Indoxacarb synthesis. Add this differentiated catalyst to your screening library to solve stereochemical challenges where conventional systems fail.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 70877-75-7
Cat. No. B022110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupreidine
CAS70877-75-7
Synonyms6'-hydroxycinchonidine
6'-hydroxycinchonidine dihydrochloride
6'-hydroxycinchonidine monohydrochloride
6'-hydroxycinchonidine, (9S)-isomer
cupreidine
O-demethylquinidien
O-desmethylquinidine
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
InChIInChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1
InChIKeyVJFMSYZSFUWQPZ-WXPXUSHHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupreidine (CAS 70877-75-7): A Bifunctional Cinchona Organocatalyst and Quinidine Analog


Cupreidine (CPD, O-desmethylquinidine) is a non-natural demethylated derivative of the cinchona alkaloid quinidine [1]. It is classified as a bifunctional organocatalyst, where the 6'-OH group serves as a hydrogen-bond donor and the quinuclidine nitrogen acts as a Brønsted base, enabling a wide range of asymmetric reactions [2]. This compound, the pseudoenantiomer of cupreine (the demethylated form of quinine), is distinguished by its (9S)-stereochemistry [1].

Why Cupreidine Cannot Be Replaced by Generic Cinchona Alkaloids or Other Organocatalysts


Generic substitution fails due to Cupreidine's unique bifunctional architecture. The presence of a free 6'-OH group, absent in common cinchona alkaloids like quinidine or cinchonine, enables a distinct mode of substrate activation and stereocontrol [1]. Furthermore, the specific spatial arrangement of its basic nitrogen and acidic hydroxyl group differs from widely used thiourea-based catalysts, allowing it to control enantioselectivity in reactions where other systems are ineffective [2]. These structural nuances directly translate into quantifiable differences in pharmacological and catalytic outcomes.

Quantitative Differentiation of Cupreidine vs. Key Comparators: Pharmacology and Catalysis


Hemodynamic and Toxicity Profile of Cupreidine vs. Parent Compound Quinidine

Cupreidine demonstrates a superior safety profile compared to its parent compound, quinidine, while maintaining equivalent antiarrhythmic efficacy. In vivo studies in rats directly compared the two compounds, providing a clear rationale for Cupreidine's selection in pharmacological research. [1]

Pharmacology Antiarrhythmic Cardiovascular

Enantioselectivity in α-Hydroxylation for Indoxacarb Intermediate Synthesis

Cupreidine serves as a highly efficient catalyst for the α-hydroxylation of β-keto esters, a key step in the synthesis of the insecticide Indoxacarb. While a direct, quantitative comparison with cinchonine is not publicly available, vendor technical data indicate that higher enantiomeric excesses are obtained with Cupreidine compared to cinchonine [1]. The absolute performance of Cupreidine in this reaction is well-documented, achieving high yields and enantioselectivities [2].

Organocatalysis Asymmetric Synthesis Agrochemical

Structural Differentiation from Thiourea-Based Organocatalysts

Cupreidine offers a genuine alternative to the more common thiourea-based bifunctional organocatalysts. Its unique spacing between the basic nitrogen and the 6'-OH hydrogen-bond donor creates a different chiral environment, which has been demonstrated to control enantioselectivity in transformations where thiourea systems are ineffective [1].

Organocatalysis Bifunctional Catalysis Reaction Development

Target Applications for Cupreidine (CAS 70877-75-7) Based on Evidence


Cardiac Arrhythmia Research Tool

Cupreidine is an ideal tool compound for investigating the mechanisms of Class I antiarrhythmic drugs. Its demonstrated equivalent potency to quinidine, but with a 50% lower acute toxicity and more favorable hemodynamic profile, allows researchers to study sodium channel blockade with reduced confounding cardiovascular side effects. [1]

Industrial Synthesis of Chiral Agrochemical Intermediates

Process chemists can leverage Cupreidine as a chiral catalyst for the scalable α-hydroxylation of β-keto esters, a key transformation in manufacturing routes for compounds like Indoxacarb. The catalyst enables high yields (up to 95%) and enantioselectivities (up to 97% ee) and has been demonstrated on a gram scale, validating its potential for industrial application. [2]

Reaction Discovery for Challenging Asymmetric Transformations

Cupreidine is a strategic addition to catalyst screening libraries for developing new asymmetric methodologies. Its bifunctional nature and unique spatial arrangement of functional groups distinguish it from both other cinchona alkaloids and thiourea-based catalysts, allowing it to succeed in controlling enantioselectivity where these more common systems have proven ineffective. [3]

Technical Documentation Hub

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